[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine
CAS No.: 1184592-17-3
Cat. No.: VC2853094
Molecular Formula: C16H17NO
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184592-17-3 |
|---|---|
| Molecular Formula | C16H17NO |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | [4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C16H17NO/c1-11-8-15-9-14(6-7-16(15)18-11)13-4-2-12(10-17)3-5-13/h2-7,9,11H,8,10,17H2,1H3 |
| Standard InChI Key | AKXOZCQBVRVPQB-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)CN |
| Canonical SMILES | CC1CC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)CN |
Introduction
Basic Identification and Properties
[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine is an organic compound with several distinctive chemical and physical properties. It is characterized by its benzofuran core structure, which contributes significantly to its chemical behavior and potential biological activity. The compound is primarily used for research purposes and serves as a building block for the synthesis of various organic and biological compounds .
Chemical Identity
The compound is precisely identified through multiple chemical identifiers and physical properties as outlined in Table 1.
Table 1: Chemical Identity and Physical Properties
| Parameter | Value |
|---|---|
| CAS Number | 1184592-17-3 |
| IUPAC Name | [4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine |
| Molecular Formula | C₁₆H₁₇NO |
| Molecular Weight | 239.31 g/mol |
| Standard InChI | InChI=1S/C16H17NO/c1-11-8-15-9-14(6-7-16(15)18-11)13-4-2-12(10-17)3-5-13/h2-7,9,11H,8,10,17H2,1H3 |
| Standard InChIKey | AKXOZCQBVRVPQB-UHFFFAOYSA-N |
The compound contains a benzofuran scaffold with a methyl substituent at the 2-position, creating the 2,3-dihydro-1-benzofuran-5-yl moiety that forms the foundation of its structure. This is connected to a phenyl group that bears a methanamine (-CH₂NH₂) substituent at the para position.
Structural Features and Chemical Properties
The structural arrangement of [4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine contributes significantly to its chemical behavior and reactivity patterns. Understanding these features is essential for predicting its interactions in chemical reactions and biological systems.
Structural Components
The compound consists of three primary structural components:
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A 2,3-dihydro-1-benzofuran ring system with a methyl substituent at the 2-position
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A phenyl ring connected to the 5-position of the benzofuran
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A methanamine group (-CH₂NH₂) at the para position of the phenyl ring
This arrangement creates a molecule with both hydrophobic regions (benzofuran and phenyl rings) and a hydrophilic region (the amine group), giving it amphiphilic properties that may be relevant for its biological interactions.
Reactivity Profile
The compound's reactivity is primarily determined by its functional groups:
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The primary amine group (-CH₂NH₂) serves as a nucleophilic center, capable of participating in various reactions including:
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Nucleophilic substitution reactions
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Amide formation
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Imine formation with aldehydes and ketones
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Salt formation with acids
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The benzofuran system provides aromatic character and can potentially engage in:
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Electrophilic aromatic substitution reactions
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π-π stacking interactions with other aromatic systems
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Analytical Characterization
The structure and purity of [4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine can be confirmed using several complementary analytical techniques. These methods provide critical information about the compound's molecular structure, chemical composition, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structural arrangement of atoms within the molecule. For this compound, both ¹H NMR and ¹³C NMR would be employed:
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¹H NMR would show characteristic signals for:
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¹³C NMR would reveal:
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound:
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The molecular ion peak would be expected at m/z 239, corresponding to the molecular weight
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Characteristic fragmentation patterns would include:
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Loss of the amine group (m/z 222)
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Cleavage of bonds within the benzofuran ring
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Fragmentation of the phenyl-benzofuran connection
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Additional Analytical Techniques
Other analytical methods commonly used for characterization include:
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Infrared (IR) spectroscopy to identify functional groups:
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High-Performance Liquid Chromatography (HPLC) for purity assessment and separation
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X-ray crystallography for definitive structural confirmation if crystalline samples can be prepared
Applications and Research Significance
[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine is primarily utilized in research settings and has potential applications across several scientific disciplines.
Synthetic Chemistry Applications
The compound serves as a valuable building block in organic synthesis due to its functionalized structure:
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It can function as an intermediate in the synthesis of more complex molecules
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The amine group provides a versatile handle for further derivatization
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The benzofuran scaffold represents a privileged structure in medicinal chemistry
Chemical Research
In chemical research, the compound may be used for:
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Structure-activity relationship (SAR) studies
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Probing biological mechanisms
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Development of chemical libraries for high-throughput screening
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Investigation of novel reaction methodologies involving complex amine-containing substrates
Future Research Directions
The complex structure and versatile functional groups of [4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine open several avenues for future research and development.
Synthetic Methodology Development
Opportunities for synthetic research include:
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Development of more efficient and selective synthetic routes
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Exploration of green chemistry approaches to its synthesis
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Investigation of catalytic methods for introducing substituents at specific positions
Structure-Activity Relationship Studies
The compound's structural features make it an interesting candidate for structure-activity relationship (SAR) studies:
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Systematic modification of the benzofuran core
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Variation of substituents on the phenyl ring
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Derivatization of the amine group to produce amides, sulfonamides, or other nitrogen-containing functional groups
Biological Screening
Comprehensive biological screening could reveal potential applications:
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Testing against various biological targets, including enzymes and receptors
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Evaluation of antimicrobial, anti-inflammatory, or antioxidant properties
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Investigation of its potential in neurological or psychiatric applications, similar to other benzofuran-containing compounds
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